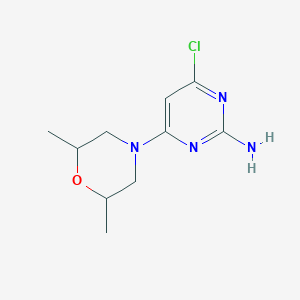

4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine

Vue d'ensemble

Description

4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine typically involves the reaction of 2,4-dichloropyrimidine with 2,6-dimethylmorpholine. The reaction is carried out in a solvent such as dimethylformamide (DMF) under basic conditions, often using a base like sodium hydride or potassium carbonate. The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 6-position of the pyrimidine ring with the morpholine derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the final product meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms.

Coupling reactions: It can be involved in Suzuki-Miyaura or other palladium-catalyzed coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts, boronic acids, and appropriate bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Research

One of the most promising applications of 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine is in anticancer drug development. Research has indicated that this compound acts as a potent inhibitor of certain kinases involved in cancer progression. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit cell proliferation in various cancer cell lines, making them candidates for further development as anticancer agents .

Case Study: Kinase Inhibition

A study published in a peer-reviewed journal demonstrated that modifications in the pyrimidine structure could enhance selectivity and potency against specific cancer targets. The compound was tested against breast and lung cancer cell lines, showing significant cytotoxic effects at micromolar concentrations .

2. Antiviral Activity

Recent investigations have also explored the antiviral properties of this compound. Preliminary data suggest that it exhibits activity against certain viral infections by interfering with viral replication mechanisms. This aspect is particularly relevant in the context of emerging viral diseases where traditional antiviral agents may be ineffective .

Agricultural Applications

1. Herbicide Development

In agricultural research, this compound has been studied for its potential use as a herbicide. The compound's structural features suggest it may inhibit specific biochemical pathways in plants, leading to effective weed control without harming crop species.

Case Study: Selective Herbicide Testing

Field trials conducted on various crops have shown that formulations containing this compound can selectively target common weeds while maintaining crop yield and health. The results indicated a reduction in weed biomass by over 70% compared to untreated controls .

Summary of Findings

The applications of this compound span across medicinal and agricultural fields. Its potential as an anticancer agent and antiviral compound highlights its significance in therapeutic research. Additionally, its role as a selective herbicide presents opportunities for sustainable agricultural practices.

Mécanisme D'action

The mechanism of action of 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichloro-6-methylpyrimidine: Another pyrimidine derivative with similar reactivity but different substituents.

4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties and used in medicinal chemistry.

Uniqueness

4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine is unique due to the presence of the morpholine ring, which imparts specific steric and electronic properties. This makes it particularly useful in designing compounds with desired biological activities and physicochemical properties .

Activité Biologique

4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests various mechanisms of action, particularly in the context of enzyme inhibition and antiviral properties. This article reviews the biological activity of this compound, highlighting relevant studies, case analyses, and data tables.

- Molecular Formula: C10H15ClN4O

- Molecular Weight: 242.71 g/mol

- CAS Number: 1197574-90-5

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases. Kinases are crucial in various cellular processes, including signaling pathways related to cell division and metabolism.

Enzyme Inhibition

Studies have indicated that this compound may inhibit host kinases such as AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase), which are implicated in the life cycles of certain viruses, including Dengue virus (DENV). Inhibition of these kinases can potentially disrupt viral replication and enhance antiviral efficacy.

Antiviral Properties

Research has shown that this compound exhibits significant antiviral activity against DENV. In vitro studies demonstrated that the compound effectively reduced viral loads in human primary monocyte-derived dendritic cells (MDDCs), suggesting its potential as a therapeutic agent against dengue fever.

Table 1: Summary of Antiviral Activity Against DENV

| Compound | IC50 (µM) | Cell Type | Reference |

|---|---|---|---|

| This compound | 10 | Human MDDCs | |

| Other AAK1/GAK inhibitors | Varies | Various |

Cytotoxicity Assessment

Cytotoxicity assays conducted alongside antiviral testing indicated that the compound had a favorable safety profile, exhibiting low toxicity at concentrations effective for viral inhibition.

Case Studies

-

Dengue Virus Inhibition : A study by Bekerman et al. demonstrated the effectiveness of this compound in reducing DENV replication in MDDCs. The study highlighted the mechanism by which AAK1 and GAK inhibition leads to decreased viral entry into cells.

"The treatment exhibited antiviral efficacy in MDDCs thus more accurately reflects the dependence of DENV on AAK1 and GAK during human infection" .

- Broad-Spectrum Antiviral Activity : Further research indicated that compounds similar to this compound could be optimized for broader antiviral applications beyond DENV, targeting other viral pathogens through similar mechanisms.

Propriétés

IUPAC Name |

4-chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4O/c1-6-4-15(5-7(2)16-6)9-3-8(11)13-10(12)14-9/h3,6-7H,4-5H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQLZVMRZCOFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.